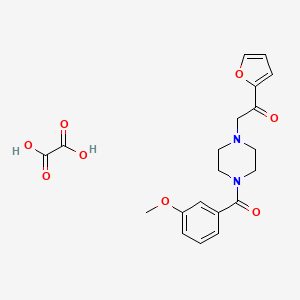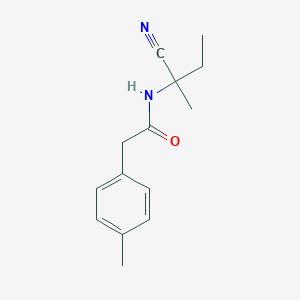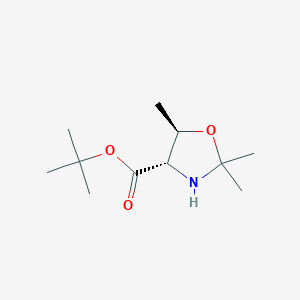![molecular formula C16H18N4O3S B2376152 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097921-91-8](/img/structure/B2376152.png)
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound with the molecular formula C14H20N4OS. It’s an analog of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which has been studied as a selective inhibitor for GLS1 .
Synthesis Analysis
The synthesis of this compound and its analogs involves introducing a hydrophilic skeleton and different chains based on BPTES . The structure-activity relationship has been systematically explored, leading to the discovery of superior derivative compounds .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,5-thiadiazol-3-yl and piperidin-4-yl groups, which are part of the larger 2,3-dihydro-1,4-benzodioxine-2-carboxamide structure .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves complex chemical reactions that yield various heterocyclic structures, including thiadiazoles, which are noted for their significant biological activities. For instance, the synthesis of thiadiazole-aminopiperidine hybrid analogues has been explored for their potential as Mycobacterium tuberculosis GyrB inhibitors, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (V. U. Jeankumar et al., 2013). Similarly, microwave-assisted synthesis has been employed to create hybrid molecules containing various heterocyclic moieties, such as thiadiazole, demonstrating innovative approaches to compound development (Serap Başoğlu et al., 2013).
Biological Activity and Potential Therapeutic Applications
The biological activity of thiadiazole derivatives, which share structural similarities with this compound, is a key focus of scientific research. These compounds have been studied for various biological activities, including antimicrobial, antituberculosis, and anticancer properties. For example, certain thiadiazole compounds have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (S. Pancholia et al., 2016). Additionally, novel thiadiazole derivatives have been synthesized and evaluated for their anticancer activity, suggesting their potential role in cancer therapy (S. Tiwari et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
It is known that thiadiazole derivatives can affect various biochemical pathways, leading to changes in cellular processes
Result of Action
It is known that thiadiazole derivatives can have various effects on cells, including antimicrobial activity
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)18-11-5-7-20(8-6-11)15-9-17-24-19-15/h1-4,9,11,14H,5-8,10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOQXLVFYFPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2COC3=CC=CC=C3O2)C4=NSN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate](/img/structure/B2376076.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)
![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)



![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)
